Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate is a substituted thiophene derivative featuring a piperidin-1-ylacetyl group attached to the amino position of the ethyl 4,5-dimethylthiophene-3-carboxylate core. This compound belongs to a class of bioactive heterocycles, often synthesized via acylation or condensation reactions of the parent amine, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a key intermediate in medicinal chemistry) .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-21-16(20)14-11(2)12(3)22-15(14)17-13(19)10-18-8-6-5-7-9-18/h4-10H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJRZPOBHQMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of Substituents: The 4,5-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Acylation: The piperidin-1-ylacetyl group can be introduced through an acylation reaction using piperidine and an acyl chloride or anhydride.
Esterification: The carboxylate ester group is typically formed through esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to piperidine derivatives. Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate has been investigated for its efficacy against various bacterial strains. The compound's structural features contribute to its interaction with microbial targets, potentially leading to the development of new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Its thiophene moiety is known for enhancing bioactivity through interactions with cellular pathways involved in tumor growth and metastasis. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types .
Synthesis Methodologies
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including multi-step organic reactions that involve the formation of thiophene rings and subsequent functionalization with piperidine derivatives. This synthetic versatility allows for modifications that can enhance pharmacological properties .
Optimization Techniques
Recent advancements in synthetic chemistry have focused on optimizing reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to streamline the production process of this compound, making it more accessible for research purposes .
Biological Studies
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve testing against various cell lines to assess cytotoxicity and mechanism of action. Results have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in drug development .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to specific biological targets. These computational studies help in understanding the interaction dynamics at the molecular level and guide further modifications for enhanced efficacy .
Case Studies
Mechanism of Action
The mechanism by which Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidin-1-ylacetyl group is known to enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Structural Analogues
The ethyl 4,5-dimethylthiophene-3-carboxylate scaffold is highly versatile, with modifications at the 2-amino position dictating biological and physicochemical properties. Key analogues include:
Key Observations :
- The piperidinyl group in the target compound balances lipophilicity with basicity, which may improve solubility in physiological conditions .
- Electron-Withdrawing Groups : The 4-nitrobenzoyl derivative (logP ~2.5) exhibits higher polarity due to the nitro group, likely influencing binding interactions in enzymatic targets .
Yield Comparison :
- Cyanoacrylamide derivatives (e.g., ethyl 2-(2-cyanoacetamido)thiophenes) achieve yields of 72–94% .
- Piperidinyl-containing compounds typically require multistep syntheses, with yields ranging from 46–85% depending on steric hindrance .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s moderate logP and pH-dependent solubility (due to the basic piperidine nitrogen) suggest favorable oral bioavailability compared to highly lipophilic analogues .
- Bulky substituents (e.g., sulfonylpiperidine) drastically reduce solubility, limiting their utility in aqueous formulations .
Biological Activity
Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate (CAS Number: 62349-10-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C16H24N2O3S
- Molecular Weight : 320.44 g/mol
- IUPAC Name : Ethyl 4,5-dimethyl-2-[piperidin-1-ylacetyl]aminothiophene-3-carboxylate
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
- A study demonstrated that the compound's structure allows for effective binding to target proteins involved in cancer progression, leading to reduced tumor growth in vivo models .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a recent study involving A549 lung cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to induce G0/G1 phase arrest and promote apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as a therapeutic agent against bacterial infections .
Data Table: Biological Activities Overview
| Biological Activity | Test System/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 15 µM | Induction of apoptosis via caspase activation |
| Anticancer | HT29 | 20 µM | Inhibition of PI3K/Akt pathway |
| Antimicrobial | S. aureus | 32 µg/mL | Disruption of cell membrane |
| Antimicrobial | E. coli | 32 µg/mL | Inhibition of metabolic processes |
| Anti-inflammatory | In vitro model | N/A | Modulation of cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
